molecular formula C11H11FO2 B8338824 1-(3-Fluorophenyl)-2,4-pentanedione

1-(3-Fluorophenyl)-2,4-pentanedione

Cat. No.: B8338824
M. Wt: 194.20 g/mol
InChI Key: KAQNWWGUHCOPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-2,4-pentanedione is a β-diketone derivative characterized by a fluorine atom at the meta position of the aromatic ring. β-Diketones are versatile ligands in coordination chemistry due to their enol tautomerism, enabling strong chelation with metal ions . The 3-fluorophenyl substituent introduces electron-withdrawing effects, which influence the compound’s acidity, stability, and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(3-fluorophenyl)pentane-2,4-dione

InChI

InChI=1S/C11H11FO2/c1-8(13)5-11(14)7-9-3-2-4-10(12)6-9/h2-4,6H,5,7H2,1H3

InChI Key

KAQNWWGUHCOPTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent CAS No. Molecular Formula Key Properties
1-(3-Fluorophenyl)-2,4-pentanedione 3-fluorophenyl - C₁₁H₁₁FO₂ Expected higher acidity (vs. phenyl); enhanced lipophilicity due to fluorine .
1-Phenyl-2,4-pentanedione Phenyl 3318-61-4 C₁₁H₁₂O₂ Used in Friedländer synthesis (quinoline derivatives); 78% yield with H-ZSM-5h catalyst .
1-(2-Nitrophenyl)-2,4-pentanedione 2-nitrophenyl 61417-31-0 C₁₁H₁₁NO₄ Strong electron-withdrawing nitro group reduces enol content; affects metal chelation .
3-Ethyl-2,4-pentanedione Ethyl 1540-34-7 C₇H₁₂O₂ Aliphatic substituent lowers melting point; reduced stability vs. aromatic analogs .
1-(3-Fluorophenyl)-1,4-pentanedione 3-fluorophenyl (1,4) - C₁₁H₁₁FO₂ Positional isomer; altered chelation geometry compared to 2,4-diketone .

Research Findings and Data

Physical Properties

Property 1-(3-Fluorophenyl)-2,4-pentanedione 1-Phenyl-2,4-pentanedione 1-(2-Nitrophenyl)-2,4-pentanedione
Molecular Weight (g/mol) 194.21 176.21 221.21
Solubility Likely soluble in chloroform, ethyl acetate (analogous to 3-fluorophenylacetone) Soluble in polar aprotic solvents Limited data; expected lower solubility due to nitro group
pKa (enol) ~8.5–9.0 (estimated) ~9.2 ~7.5–8.0 (estimated)

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